molecular formula C13H17Cl B3315531 2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene CAS No. 951893-47-3

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene

Cat. No. B3315531
CAS RN: 951893-47-3
M. Wt: 208.72 g/mol
InChI Key: CYAFXZZYPQLMCC-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene, also known as 2-chloro-3-tert-butyl-1-propene, is an organic compound with a molecular formula of C10H14Cl. It is a colorless liquid at room temperature and has a boiling point of 160-162°C. This compound has a variety of applications in organic synthesis and scientific research. It is widely used in the synthesis of pharmaceuticals, fragrances, and other chemicals. In

Scientific Research Applications

Polymer Science Applications

  • Controlled Chain-Growth Polymerization : A study by Bronstein & Luscombe (2009) discusses the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) using external initiators. This method is crucial for designing and synthesizing pi-conjugated organic polymers, which are integral in electronic and photonic devices.

  • Polymerization for Narrow Molecular Weight Distributions : Collins, Kelly, & Holden (1992) researched the polymerization of propylene using chiral, ansa-metallocene catalysts, resulting in polypropylene with narrow molecular weight distributions. This research is pivotal for producing high-quality polymeric materials (Collins et al., 1992).

Materials Chemistry and Catalysis

  • Sterically Encumbered Systems for Low-Coordinate Phosphorus Centers : Shah, Concolino, Rheingold, & Protasiewicz (2000) explored tetraarylphenyls as ligands in the synthesis of compounds with two p-phenylene-bridged phosphorus centers, highlighting their potential in materials chemistry (Shah et al., 2000).

  • Catalyst-Transfer Polycondensation : Miyakoshi, Yokoyama, & Yokozawa (2005) studied the mechanism of Ni-catalyzed chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene, leading to well-defined poly(3-hexylthiophene). This research is significant for understanding catalyst-transfer polycondensation processes (Miyakoshi et al., 2005).

Organic Synthesis

  • Friedel-Crafts Type Reaction : Sone, Yokoyama, Okuyama, & Sato (1986) reported a novel Friedel-Crafts type reaction of 2-chlorothiophene with active aromatic compounds, showcasing a method for synthesizing 2-arylthiophenes (Sone et al., 1986).

  • Synthesis of Aromatic Compounds : Freĭdlina, Semenov, & Nesmeyanov (1959) conducted research on synthesizing aromatic compounds of types ArCH2CH = CCl2 and Ar′(CH2CH = CCl2)2, contributing significantly to the field of organic synthesis (Freĭdlina et al., 1959).

  • Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase : Choi et al. (2010) discovered an efficient method for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, which is used as a chiral intermediate in antidepressant drugs (Choi et al., 2010).

properties

IUPAC Name

3-(2-chloroprop-2-enyl)-1,2,4,5-tetramethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl/c1-8-6-9(2)12(5)13(11(8)4)7-10(3)14/h6H,3,7H2,1-2,4-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAFXZZYPQLMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CC(=C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2,3,5,6-tetramethylphenyl)-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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